1-[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]ethanone
Overview
Description
1-[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]ethanone is a compound that features a pyrazole ring, a phenyl group, and a pyridine ring. This compound is part of the heterocyclic series, which are known for their diverse applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]ethanone typically involves the condensation of appropriate precursors. One common method is the cyclocondensation of hydrazine with a carbonyl system, followed by further functionalization to introduce the pyrazole, phenyl, and pyridine groups .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, dipolar cycloadditions, and cyclocondensation reactions. These methods are chosen for their efficiency and ability to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
1-[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a way to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in various metal complexes.
1-Phenyl-3-methyl-5-pyrazolone: Used in the synthesis of dyes and pharmaceuticals
Uniqueness
1-[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-[6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11(20)14-5-6-15(17-10-14)12-3-2-4-13(9-12)16-7-8-18-19-16/h2-10H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWYFILRGWZYNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC(=C2)C3=CC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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